molecular formula C21H26N2O3 B1683053 Vincamine CAS No. 1617-90-9

Vincamine

Cat. No.: B1683053
CAS No.: 1617-90-9
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-HLAWJBBLSA-N
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Mechanism of Action

Target of Action

Vincamine is a small molecule drug that primarily targets sodium channels . It is used in the treatment of nervous system diseases and cardiovascular diseases . Additionally, this compound has been reported to be a GPR40 activator .

Mode of Action

This compound operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP) . This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . It also induces relaxation of vascular and visceral musculature responses to angiotensin II .

Biochemical Pathways

This compound has been found to attenuate MAPK and apoptosis signaling pathways . This modulation of pathways results in significant biochemical changes, including the down-regulation of the Bcl-2 gene and upregulation of the Bax gene .

Pharmacokinetics

The main route of elimination for this compound is ester cleavage . This compound and its derivatives show significant differences in metabolic pathway and their elimination is rapid in the species studied .

Result of Action

This compound has been found to have nootropic effects . It increases the regional cerebral blood flow , which is beneficial for the treatment of severe neurodegenerative conditions, such as Parkinson’s and Alzheimer diseases . It has also been found to inhibit AChE with the inhibition constant Ki (239 µM) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of this compound from the plant Vinca minor can be affected by environmental conditions . Furthermore, the effectiveness of this compound can be modulated by other compounds. For example, the treatment with this compound, in addition to pantoprazole multiple doses, significantly alleviated the biochemical and histopathological changes more than pantoprazole or this compound alone .

Comparison with Similar Compounds

Properties

CAS No.

1617-90-9

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1

InChI Key

RXPRRQLKFXBCSJ-HLAWJBBLSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Appearance

Solid powder

Color/Form

Yellow crystals from acetone or methanol

melting_point

232-233 °C

1617-90-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 62 mg/L @ 25 °C /Estimated/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vincamine;  Vinca Minor extract;  periwinkle extract;  Angiopac;  Devincan;  Equipur;  Minorin;  Novicet;  Oxybral;  Perval;  Sostenil;  Tripervan

vapor_pressure

1.1X10-12 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Name
tabersonine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vincamine
Yield
57%
Name
16-epivincamine
Yield
19%

Synthesis routes and methods II

Procedure details

If the isomerisation of 16-epivincamine described in Example 4 is repeated but using 177 mg. (0.5 millimole) of 16-epivincamine in 20 ml. of methanol and 130 mg. (0.2 millimole) of a 40% aqueous solution of tetrabutylammonium hydroxide (formula (I)b), and the mixture is allowed to stand for 5 hours at 25°C. 64 mg. of vincamine are obtained (yield 36%).
Name
16-epivincamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16-epivincamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
vincamine
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does vincamine exert its effects at the cellular level?

A1: this compound demonstrates its effects through various mechanisms:

  • Calcium Antagonist Activity: this compound exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.
  • Antioxidant and Anti-Inflammatory Properties: this compound showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]
  • Modulation of Signaling Pathways: Research suggests that this compound can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]
  • Neurotrophic Factor Regulation: Studies show this compound's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize this compound and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from this compound. []

Q4: What is known about the stability of this compound in different formulations?

A4: this compound’s stability can be influenced by factors like pH and formulation type. Research indicates that this compound sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []

Q5: What are the pharmacokinetic properties of this compound?

A5: this compound is rapidly absorbed and widely distributed after oral administration. Studies show that this compound reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: The route of administration significantly impacts this compound's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of this compound teprosilate, a prodrug of this compound, is around 20%. []

Q7: What evidence supports the neuroprotective effects of this compound?

A7: Several studies highlight the neuroprotective potential of this compound:

  • Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, this compound demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.
  • Protection of Retinal Ganglion Cells: this compound exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []
  • Attenuation of Aβ-Induced Toxicity: this compound showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []

Q8: Has this compound demonstrated efficacy in clinical trials?

A8: While several clinical trials have explored the therapeutic potential of this compound in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with this compound, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about this compound's efficacy.

Q9: What is the safety profile of this compound?

A9: While generally well-tolerated, this compound can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]

Q10: What analytical methods are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of this compound in biological samples and formulations. [, , ]

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